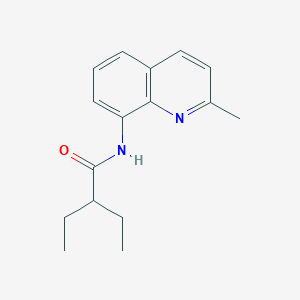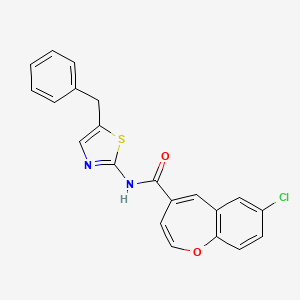
4-(1H-tetrazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate is a complex organic compound that features a tetrazole ring and a chlorophenoxy group. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids. The presence of the chlorophenoxy group adds to the compound’s versatility, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate typically involves multiple steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of azides with alkynes under copper-catalyzed conditions.
Attachment of Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the tetrazole derivative.
Formation of Chlorophenoxy Propanoate: The chlorophenoxy group is attached via an esterification reaction, where 2-chlorophenol reacts with propanoic acid in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Solvent selection and reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tetrazole ring can undergo oxidation reactions, often leading to the formation of nitro derivatives.
Reduction: Reduction of the tetrazole ring can yield amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Nitro derivatives of the tetrazole ring.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-Triazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate: Similar structure but with a triazole ring instead of a tetrazole ring.
4-(1H-1,2,4-Triazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate: Another similar compound with a different triazole ring.
Uniqueness
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-chlorophenoxy)propanoate is unique due to its combination of a tetrazole ring and a chlorophenoxy group, which imparts distinct chemical and biological properties. The tetrazole ring provides strong electron-withdrawing effects, while the chlorophenoxy group offers versatility in chemical reactions .
Properties
Molecular Formula |
C16H13ClN4O3 |
|---|---|
Molecular Weight |
344.75 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-(2-chlorophenoxy)propanoate |
InChI |
InChI=1S/C16H13ClN4O3/c1-11(23-15-5-3-2-4-14(15)17)16(22)24-13-8-6-12(7-9-13)21-10-18-19-20-21/h2-11H,1H3 |
InChI Key |
CDEVSGIXMVIIAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)N2C=NN=N2)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-fluorobenzamide](/img/structure/B11328968.png)
![2-(4-chlorophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11328972.png)
![8-(4-tert-butylphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11328981.png)

![7-chloro-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide](/img/structure/B11329002.png)


![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11329006.png)

![1-(furan-2-ylmethyl)-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11329013.png)

![N-(3-ethoxypropyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11329034.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11329035.png)

